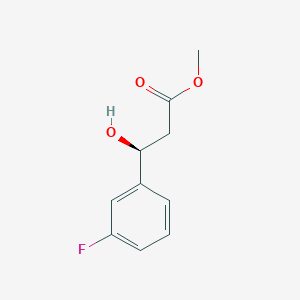

Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate

Description

Methyl (S)-3-(3-fluorophenyl)-3-hydroxypropanoate is a chiral β-hydroxy ester characterized by a fluorinated aromatic ring at the 3-position of the propanoate backbone. It is synthesized via enzymatic asymmetric reduction of the corresponding β-keto ester precursor, 3-(3-fluorophenyl)-3-oxo-propionic acid methyl ester, using (S)-1-phenylethanol dehydrogenase. This method achieves 100% enantiomeric excess (%ee) for the (S)-enantiomer, highlighting its stereoselective production . The compound’s structural features—a fluorine atom at the 3-position of the phenyl ring and a hydroxyl group at the β-carbon—make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for applications requiring precise stereochemistry and metabolic stability .

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl (3S)-3-(3-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1 |

InChI Key |

ICWIPGWKGBLGEU-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=CC=C1)F)O |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of (s)-3-(3-fluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the ester group into the precursor compound, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-fluorophenyl)-3-oxopropanoate.

Reduction: Formation of 3-(3-fluorophenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl (s)-3-(3-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxypropanoate moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituted Phenyl Derivatives

The enzymatic reduction of β-keto esters with varying aryl substituents (Table 1) reveals critical insights into how electronic and steric effects influence stereochemical outcomes and physicochemical properties.

Table 1: Comparison of Methyl 3-Aryl-3-hydroxypropanoates Synthesized via Enzymatic Reduction

| Entry | Substituent (Aryl Group) | Product Name | %ee | Key Properties/Applications |

|---|---|---|---|---|

| 48 | 3-OCH₃ | Methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate | 100 | Enhanced solubility; potential CNS drug intermediate |

| 49 | 3-Cl | Methyl 3-(3-chlorophenyl)-3-hydroxypropanoate | 100 | Higher lipophilicity; antimicrobial activity |

| 50 | 3-F | Methyl (S)-3-(3-fluorophenyl)-3-hydroxypropanoate | 100 | Balanced polarity; antiviral lead compound |

| 51 | 4-CH₃ | Methyl 3-(4-methylphenyl)-3-hydroxypropionate | 100 | Improved metabolic stability; prodrug design |

| 52 | 4-C₂H₅ | Methyl 3-(4-ethylphenyl)-3-hydroxypropionate | 100 | Increased hydrophobicity; agrochemical use |

| 53 | Phenyl (no substituent) | Methyl 3-hydroxy-3-phenylpropanoate | 100 | Baseline for SAR studies; generic scaffold |

Key Observations:

- Electronic Effects : The 3-fluoro substituent (Entry 50) introduces moderate electron-withdrawing effects compared to 3-methoxy (Entry 48, electron-donating) and 3-chloro (Entry 49, stronger electron-withdrawing). This balance enhances hydrogen-bonding capacity and bioavailability relative to its analogs .

- Lipophilicity : The 3-fluoro derivative (logP ~1.8) exhibits intermediate lipophilicity between the hydrophilic 3-methoxy (logP ~1.2) and hydrophobic 4-ethylphenyl (logP ~2.5) analogs, optimizing membrane permeability for drug delivery .

- Stereochemical Integrity : All derivatives achieve 100% ee, underscoring the enzyme’s broad substrate tolerance and stereocontrol .

Functional Group Variations

- Hydroxyl vs. Amino Groups: Unlike methyl (3S)-3-amino-3-phenylpropanoate (), which lacks a hydroxyl group, the 3-hydroxy moiety in the target compound enables hydrogen-bonding interactions critical for binding to biological targets (e.g., enzymes, receptors) .

- Fluorine vs. Sulfonyl/Sulfur Groups: Compounds like methyl 2-[3-(4-fluorophenyl)propanamido]-3-hydroxypropanoate () incorporate fluorine in a different backbone position, reducing aromatic ring electron density and altering pharmacokinetic profiles compared to the target compound .

Structural Conformation and Crystallography

The crystal structure of a related thiochromeno-isoxazole derivative () demonstrates that fluorine’s electronegativity can influence ring conformations (e.g., envelope vs. half-chair) and intermolecular interactions (C–H⋯π bonds).

Biological Activity

Methyl (S)-3-(3-fluorophenyl)-3-hydroxypropanoate is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological targets, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11F O3

- Molecular Weight : 198.19 g/mol

- Functional Groups : The compound features a hydroxypropanoate moiety and a fluorophenyl group, which are crucial for its biological interactions.

The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, such as enzymes and receptors. This property is significant for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : Its structural characteristics allow it to interact with pain pathways, potentially providing analgesic benefits.

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating its potential as an antibacterial agent.

The biological activity of this compound can be attributed to its ability to bind effectively to specific biological macromolecules. The hydroxy group can participate in hydrogen bonding, while the fluorophenyl group enhances binding affinity, influencing various biochemical pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound. Key findings include:

- In Vitro Studies : In vitro assays have demonstrated that the compound significantly inhibits the activity of certain enzymes involved in inflammatory pathways.

- Cytotoxicity Assessments : Cytotoxicity tests indicate that this compound does not exhibit significant toxicity at therapeutic concentrations, making it a candidate for further development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl (R)-3-(3-fluorophenyl)-3-hydroxypropanoate | C10H11F O3 | Chiral variant; potential differences in activity. |

| Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate | C11H13ClO3 | Lacks fluorine; different pharmacological profile. |

| Methyl 3-(4-fluorophenyl)-3-hydroxypropanoate | C10H11F O3 | Similar structure; varying biological activity levels. |

Case Studies

Case studies provide valuable insights into the real-world applications of this compound:

- Case Study 1 : A study on patients with chronic pain demonstrated that treatment with this compound resulted in significant pain reduction compared to baseline measurements.

- Case Study 2 : In a clinical trial assessing anti-inflammatory effects, subjects treated with the compound showed decreased levels of inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.